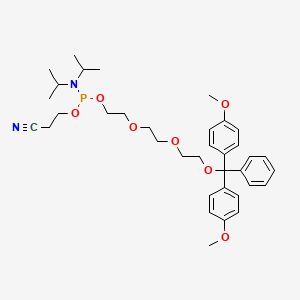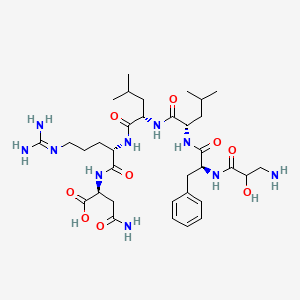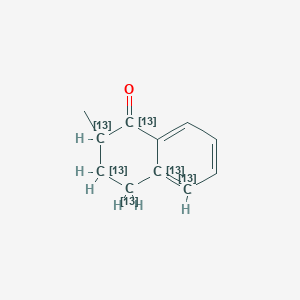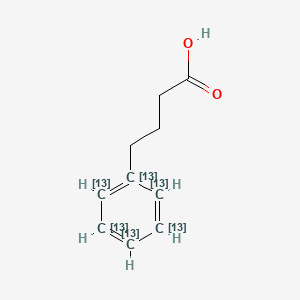![molecular formula C10H14N2O5 B584012 [2'-13C]timidina CAS No. 185553-96-2](/img/structure/B584012.png)
[2'-13C]timidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine is a pyrimidine deoxynucleoside . It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in S phase . Thymidine is found in all living organisms as a structural component of DNA . The chemical formula is C10H14N2O5 . Its molar mass is 242.229 g/mol . Chemically, it occurs as white crystalline powder .
Synthesis Analysis
A novel thymidine phosphorylase has been used to synthesize pharmaceutically relevant nucleoside analogues . Following enzyme immobilization on microbeads, the biocatalyst was implemented as a packed-bed reactor for the continuous production of halogenated nucleosides . Tritium labelled (H3) thymidine and autoradiography were originally developed as DNA probes .
Molecular Structure Analysis
Thymidine has a molecular formula of CHNO, with an average mass of 242.229 Da and a mono-isotopic mass of 242.090271 Da . The molecular bond orders of pyrimidines and pyrimidine nucleoside analogs were calculated with an ab initio method from the GAMESS program .
Chemical Reactions Analysis
Thymidine can undergo various chemical reactions. For instance, flexible alkyne-linked thymidine phosphoramidites and triphosphates have been used for chemical or polymerase synthesis and fast postsynthetic DNA functionalization through copper-catalyzed alkyne−azide 1,3-dipolar cycloaddition . Thymidine hypermodifications are derived from free amino acids enzymatically installed on 5-hmdU .
Physical and Chemical Properties Analysis
Thymidine is a pyrimidine deoxynucleoside with a molecular formula of C10H14N2O5 . It has an average mass of 242.229 Da and a mono-isotopic mass of 242.090271 Da . The thermal decomposition processes for ten pyrimidine nucleoside analogs were measured with thermogravimetry and differential scanning calorimetry .
Aplicaciones Científicas De Investigación
Seguimiento de la Síntesis de ADN
[2’-13C]timidina: se utiliza en el estudio de la síntesis de ADN durante la fase S del ciclo celular. Sirve como un análogo que puede incorporarse en el ADN replicante, marcando así las células en división para su caracterización . Esta aplicación es crucial en campos como la investigación con células madre, la biología del cáncer y la parasitología, donde comprender la proliferación celular es esencial.
Estudios de Modificación del ADN Viral
El compuesto es fundamental en la investigación de las vías de hipermodificación de la timidina en el ADN viral. Tales modificaciones son un mecanismo de defensa contra las endonucleasas del huésped e implican orígenes biosintéticos complejos . Esto tiene implicaciones para comprender la evolución viral y desarrollar estrategias antivirales.
Evaluación de la Citotoxicidad
En la investigación biomédica, es vital evaluar los efectos citotóxicos de los análogos sintéticos de timidina como la [2’-13C]timidina. Ayuda a determinar la seguridad y viabilidad de estos compuestos para estudios in vivo . Esto es particularmente relevante en el desarrollo de fármacos y estudios toxicológicos.
Mecanismo De Acción
Target of Action
[2’-13C]Thymidine, also known as Thymidine-2’-13C, primarily targets several key enzymes involved in DNA synthesis and cellular growth. These include Thymidylate kinase , Uridine phosphorylase , Thymidine kinase , and Thymidine kinase 2, mitochondrial . These enzymes play crucial roles in the DNA salvage pathway, which is involved in regenerating thymidine for DNA synthesis and DNA damage .
Mode of Action
Thymidine is a DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . As a substrate, [2’-13C]Thymidine interacts with its target enzymes, leading to the phosphorylation of thymidine to its monophosphate form (dTMP) within the cytosol . This is a critical step in the DNA salvage pathway, which is less energetically expensive and usually the preferred generation pathway within the cell .
Biochemical Pathways
The action of [2’-13C]Thymidine affects the DNA salvage pathway, which is involved in regenerating thymidine for DNA synthesis and DNA damage repair . The compound is transferred from the extracellular space across the cell membrane by facilitated diffusion and is converted to its monophosphate form (dTMP) within the cytosol . Successive enzymes within the cytosol then convert dTMP to its triphosphate form deoxythymidine triphosphate (dTTP) prior to DNA replication .
Result of Action
The action of [2’-13C]Thymidine results in the production of dTTP, which is essential for DNA synthesis and cellular growth . It also plays a vital role in DNA repair following DNA damage . The availability of dTTP is crucial for the replacement of damaged nucleotides during DNA repair .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [2’-13C]Thymidine. For instance, in low glucose microenvironments close to areas of tumor necrosis, thymidine catabolism has been found to be a critical event in cancer cell metabolism and survival
Direcciones Futuras
Hyperpolarized 13C MRI/S, which includes [2’-13C]thymidine, enables real-time non-invasive assessment of metabolic processes and holds great promise for a diverse range of clinical applications spanning fields like oncology, neurology, and cardiology . Thymidine has also been shown to decrease the DNA damage and apoptosis caused by tumor-treating fields in cancer cell lines .
Análisis Bioquímico
Biochemical Properties
Thymidine-2’-13C plays a crucial role in biochemical reactions, particularly in DNA synthesis. It is involved in the salvage pathway of DNA synthesis, where it is phosphorylated by thymidine kinase to form thymidine monophosphate (dTMP), which is further converted to thymidine triphosphate (dTTP), a building block for DNA . Thymidine-2’-13C interacts with enzymes such as thymidine kinase and thymidylate synthase, which are essential for its conversion to dTTP .
Cellular Effects
Thymidine-2’-13C has significant effects on various types of cells and cellular processes. As a DNA synthesis inhibitor, it can arrest cells at the G1/S boundary, prior to DNA replication . This property makes Thymidine-2’-13C a valuable tool in cell biology for synchronizing cells in S phase . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Thymidine-2’-13C involves its conversion to dTTP, which is incorporated into DNA. This process involves binding interactions with enzymes such as thymidine kinase and thymidylate synthase. Thymidine kinase phosphorylates Thymidine-2’-13C to form dTMP, and thymidylate synthase further converts dTMP to dTTP . The availability of dTTP influences DNA synthesis and, consequently, gene expression.
Temporal Effects in Laboratory Settings
The effects of Thymidine-2’-13C change over time in laboratory settings. It is stable under standard conditions and does not degrade significantly over time . Long-term effects on cellular function have been observed in studies, particularly in relation to DNA synthesis and cell cycle progression .
Metabolic Pathways
Thymidine-2’-13C is involved in the nucleotide salvage pathway, a critical metabolic pathway for DNA synthesis . It is phosphorylated by thymidine kinase to form dTMP, which is then converted to dTTP by thymidylate synthase . This pathway also involves various enzymes and cofactors, and can influence metabolic flux and metabolite levels.
Transport and Distribution
Thymidine-2’-13C is transported across the cell membrane by facilitated diffusion . Once inside the cell, it is distributed within the cytosol where it undergoes phosphorylation to form dTMP . The distribution of Thymidine-2’-13C within cells and tissues can be influenced by various factors, including the activity of transporters and binding proteins.
Subcellular Localization
The subcellular localization of Thymidine-2’-13C is primarily in the cytosol, where it is converted to dTMP by thymidine kinase The exact subcellular localization can vary depending on the cell type and physiological conditions
Propiedades
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-IWTXITHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[13CH2][C@@H]([C@H](O2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Butanethioic-2,3-13C2 acid, S-[2-(acetylamino)ethyl] ester (9CI)](/img/no-structure.png)

![D-[3-13C]Ribose](/img/structure/B583934.png)


![D-[1,3-13C2]Ribose](/img/structure/B583941.png)
![D-[1,5-13C2]Ribose](/img/structure/B583942.png)


![D-[2,3,4,5-13C4]Ribose](/img/structure/B583948.png)


